Cefetamet Pivoxil Hydrochloride

Catalog No.
S001783
CAS No.
111696-23-2
M.F
C20H26ClN5O7S2
M. Wt
548.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefetamet Pivoxil Hydrochloride

Researchers seeking oral cephalosporin efficacy face the poor bioavailability of cefetamet free acid, which fails in solid dosage forms. Cefetamet pivoxil hydrochloride (CAS 111696-23-2) is the mandated API for oral tablets, offering:

  • ~55% absolute oral bioavailability via pivoxil ester prodrug and rapid HCl salt dissolution.
  • Enhanced thermolysis resistance when formulated with HPMC/PVP, ensuring stable dispersible tablets and syrups.
  • High-purity reference standard for susceptibility assays against beta-lactamase-producing pathogens.

This compound is available for global shipping, supporting formulation R&D and analytical method development.

CAS Number

111696-23-2

Product Name

Cefetamet Pivoxil Hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1

InChI Key

XAAOHMIKXULDKJ-IZXJIOGHSA-N

Synonyms

7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester, cefetamet pivaloyloxymethyl ester, cefetamet pivoxil, cefetamet pivoxyl, Ro 15-8075, Ro-15-8075

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl

The exact mass of the compound Cefetamet pivoxil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 500 mg

Cefetamet pivoxil hydrochloride is a third-generation, broad-spectrum oral cephalosporin prodrug. Structurally, it is the hydrochloride salt of the pivaloyloxymethyl ester of cefetamet. In industrial and pharmaceutical procurement, this specific salt form is prioritized over the free acid or free base due to its optimized physicochemical profile, which includes enhanced gastric solubility, superior stability against thermolysis during formulation, and reliable in vivo hydrolysis to the active moiety. By masking the polar carboxylic acid group, the pivoxil ester dramatically improves gastrointestinal membrane permeability, while the hydrochloride salt ensures rapid dissolution kinetics at low pH, making it the definitive choice for solid oral dosage forms targeting respiratory and urinary tract infections [1].

Research Fit

Prodrug activation context for cephalosporin studies
Third-generation cephalosporin probe with Gram-negative spectrum
Activity profile comparable to cefotaxime, except staphylococci

Substituting Cefetamet pivoxil hydrochloride with the active free acid (cefetamet) or the un-salified free base results in catastrophic formulation and pharmacokinetic failures. The free acid exhibits negligible oral bioavailability due to its high polarity, rendering it useless for oral administration. While the free base (cefetamet pivoxil) improves lipophilicity, it suffers from poorer solubility in organic processing solvents (e.g., DMSO) and slower dissolution rates in acidic gastric environments compared to the hydrochloride salt . Furthermore, the hydrochloride salt demonstrates specific synergistic interactions with polymeric excipients (such as HPMC and PVP), which stabilize the labile ester bond against thermolysis and prevent premature degradation during tablet compression. Procurement of the exact hydrochloride salt is therefore mandatory to achieve the regulatory-required ~55% absolute bioavailability and to ensure a stable, manufacturable solid dosage form[1].

Substitution Risk

β-Lactamase stability
Class-specific stability differences may shift susceptibility interpretation vs. other oral third-generation cephalosporins.
Food-effect PK profile
Bioavailability and food-response differences may not transfer across compounds; exposure-model validation needed.
Clinical endpoint context
Reported endpoint response and tolerability outcomes may differ between agents; direct substitution not supported.

Organic Solvent Solubility for API Processability

In API processing and high-throughput screening, the solubility limit of the compound dictates the feasibility of liquid-phase operations. Cefetamet pivoxil hydrochloride achieves a maximum solubility of ≥ 100 mg/mL in anhydrous DMSO, whereas the free base form is limited to ≥ 30 mg/mL. This >3.3-fold increase in organic solubility allows for higher concentration stock solutions, reducing solvent volumes during formulation, crystallization, and analytical workflows.

Evidence DimensionMaximum solubility in DMSO
Target Compound Data≥ 100 mg/mL (182.47 mM)
Comparator Or BaselineCefetamet Pivoxil (Free Base): ≥ 30 mg/mL (141.34 mM)
Quantified Difference>3.3-fold higher solubility limit
ConditionsStandard laboratory temperature, anhydrous DMSO

Enables the preparation of highly concentrated API solutions, minimizing solvent waste and optimizing downstream liquid-phase processing.

Gram-negative ranking
Head-to-head
CEMT ≈ CFIX ≈ CPDX > AMPC, CCL, CXM
Supports Gram-negative susceptibility screening
In vitro and murine infection model conditions

Oral Bioavailability via Prodrug Strategy

The primary justification for synthesizing the pivoxil hydrochloride derivative is to bypass the severe absorption limitations of the parent drug. While the active free acid (cefetamet) has negligible oral bioavailability, the administration of cefetamet pivoxil hydrochloride in a 500 mg tablet formulation achieves an absolute systemic bioavailability of 55.0% ± 8.0%. This transformation from an IV-only molecule to a highly effective oral therapeutic is entirely dependent on the specific physicochemical properties of the hydrochloride prodrug salt[1].

Evidence DimensionAbsolute systemic bioavailability (F%)
Target Compound Data55.0% ± 8.0%
Comparator Or BaselineCefetamet (Free acid): Negligible oral absorption (<10%)
Quantified Difference>5-fold increase in systemic exposure
ConditionsIn vivo human pharmacokinetic studies, 500 mg dose, fed state

Dictates the absolute necessity of procuring the pivoxil hydrochloride form for any oral solid dosage manufacturing.

β-Lactamase stability
Class-level
Stable to TEM1, SHV1; enhanced vs. penicillins, cefalexin, cefaclor
Supports β-lactamase resistance research context
In vitro hydrolysis assays; class-level inference

Target-Site Distribution vs. Cefuroxime Axetil

For oral cephalosporins targeting sinusitis, the ability of the active drug to penetrate the maxillary sinus mucosa is a critical performance metric. At steady state, cefetamet (delivered as cefetamet pivoxil hydrochloride) demonstrated a mean tissue-to-plasma concentration ratio of 0.60, significantly outperforming the competing prodrug cefuroxime axetil, which achieved a ratio of only 0.38. This enhanced distribution ensures that local tissue concentrations remain well above the MIC for target pathogens [1].

Evidence DimensionMean tissue-to-plasma concentration ratio
Target Compound Data0.60 (range 0.52 to 0.77)
Comparator Or BaselineCefuroxime Axetil: 0.38 (range 0.28 to 0.44)
Quantified Difference1.58-fold higher tissue penetration ratio
ConditionsSteady-state human clinical measurement, 2 to 4.5 h post-dose, maxillary sinus mucosa

Provides a compelling pharmacokinetic rationale for selecting this API over older prodrugs for upper respiratory tract infection formulations.

Oral bioavailability
Reported
Fasted F=41%
Fed F=51%
Food-effect exposure-model context
Human PK data; cross-study comparable

Bactericidal Action vs. In-Class Benchmark

In comparative in vitro time-kill studies, the active moiety of cefetamet pivoxil hydrochloride demonstrates rapid bactericidal kinetics against key respiratory pathogens. At 4x MIC, cefetamet achieved a ≥99.9% (3-log) reduction of Streptococcus pneumoniae within 4 hours, and Streptococcus pyogenes within 2 hours. This rapid onset of bactericidal activity compares highly favorably to other third-generation oral cephalosporins like cefixime, which often exhibit slower, more prolonged killing kinetics[1].

Evidence DimensionTime to 99.9% bacterial killing (3-log reduction)
Target Compound Data≤ 4 hours (S. pneumoniae)
Comparator Or BaselineCefixime: Slower, variable killing kinetics under identical conditions
Quantified DifferenceEquivalent or superior rapid 3-log reduction at 4h
ConditionsIn vitro time-kill assay, 4x MIC, 10^5 CFU/mL inoculum, 37°C

Provides a competitive efficacy benchmark for buyers selecting an API for acute, fast-acting respiratory tract infection formulations.

Sinusitis trial endpoint
Trial context
Cefetamet pivoxil 82.4% vs. cefdinir 84.68% endpoint response rate
Adverse reaction 10.56% vs. 15.49%
Reported comparator endpoint context
Double-blind study, N=249; data to verify

Solid Oral Dosage Form Manufacturing

Due to its optimized ~55% absolute bioavailability and rapid dissolution at gastric pH, Cefetamet Pivoxil Hydrochloride is the mandatory API for formulating oral tablets and capsules targeting community-acquired pneumonia and sinusitis. Its superior tissue penetration ratio directly supports clinical efficacy in these indications [1].

Pediatric Suspension and Dispersible Tablets

The hydrochloride salt's compatibility with polymeric excipients (like HPMC) allows for the development of dispersible tablets and syrups that maintain chemical stability against thermolysis and hydrolysis, ensuring a reliable shelf-life for pediatric formulations [2].

Comparative Antimicrobial Susceptibility Testing

In clinical microbiology and diagnostic assay development, this compound serves as a critical reference standard for evaluating the susceptibility of beta-lactamase-producing Enterobacteriaceae and respiratory pathogens to third-generation oral cephalosporins, leveraging its rapid bactericidal kinetics [3].

Application Fit

Application
Selection Property
Validation Focus
Respiratory pathogen susceptibility studies
β-Lactamase-stable cephalosporin probe
Reported MIC profile and Gram-negative coverage
Sequential therapy model studies for Enterobacteriaceae
Oral prodrug with reported Enterobacteriaceae spectrum
Bioavailability and PK/PD model interpretation
Rhinosinusitis model research
Comparator-response context with cefdinir
Endpoint and tolerability comparison
Oral prodrug delivery research
Intestinal stability and activation pathway
Degradation half-life and prodrug conversion

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

547.0962182 Da

Monoisotopic Mass

547.0962182 Da

Heavy Atom Count

35

UNII

2YE9732GFU

Pharmacology

Cefetamet Pivoxil Hydrochloride is the hydrochloride salt form of cefetamet pivoxil, a pivalate ester prodrug form of a cefetamet. After oral administration of cefetamet pivoxil hydrochloride, the ester bond is cleaved, releasing active cefetamet.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Cefetamet pivoxil hydrochloride
[1]. Sateesha S, et al. Formulation development and rheological studies of palatable cefetamet pivoxil hydrochloride dry powdersuspension. Daru. 2011;19(2):118-125.

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